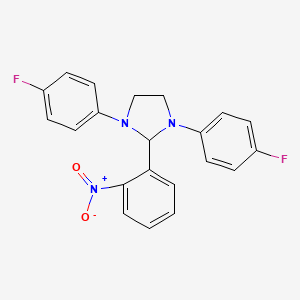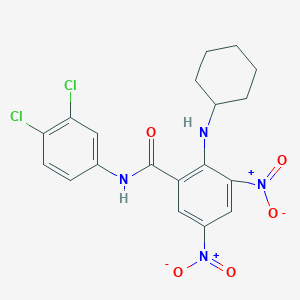
2-(morpholin-4-yl)-4,4,6-tris(trifluoromethyl)-4H-1,3,5-oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is a heterocyclic compound that features a morpholine ring and three trifluoromethyl groups attached to an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE typically involves the reaction of morpholine with trifluoromethyl-substituted precursors under controlled conditions. One common method includes the cyclization of a trifluoromethylated hydrazine derivative with a suitable carbonyl compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized oxadiazines .
Scientific Research Applications
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(MORPHOLIN-4-YL)-2-(TRIFLUOROMETHYL)ANILINE: This compound shares the morpholine and trifluoromethyl groups but differs in its core structure.
1,3,4-THIADIAZOLE DERIVATIVES: These compounds have a similar heterocyclic structure but with sulfur instead of oxygen.
1H-1,2,3-TRIAZOLE ANALOGS: These compounds contain a triazole ring and are used in similar applications.
Uniqueness
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is unique due to the presence of three trifluoromethyl groups, which impart significant electron-withdrawing properties and enhance the compound’s stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a potential pharmaceutical agent .
Properties
Molecular Formula |
C10H8F9N3O2 |
|---|---|
Molecular Weight |
373.17 g/mol |
IUPAC Name |
2-morpholin-4-yl-4,4,6-tris(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C10H8F9N3O2/c11-7(12,13)5-20-8(9(14,15)16,10(17,18)19)21-6(24-5)22-1-3-23-4-2-22/h1-4H2 |
InChI Key |
WDJKNQBWAYOULB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12467275.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12467293.png)

![[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B12467300.png)
![2-(4-methylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467301.png)
![(3aR,4aS,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-hexahydro-3aH-naphtho[2,3-b]furan-2-one](/img/structure/B12467307.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B12467325.png)

![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12467356.png)
![N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B12467361.png)
